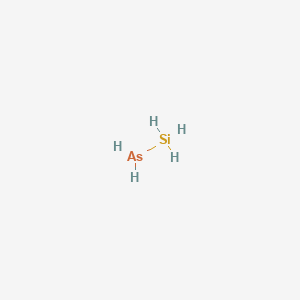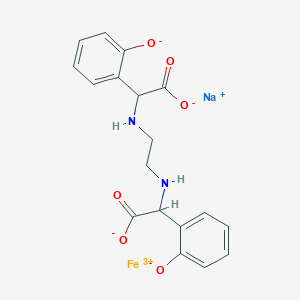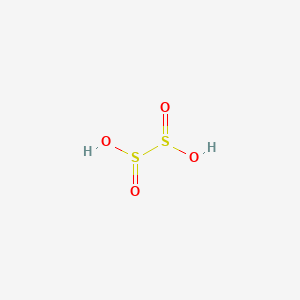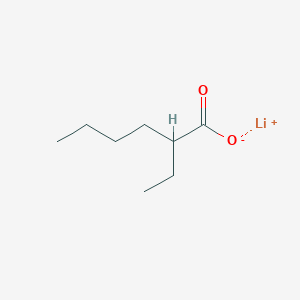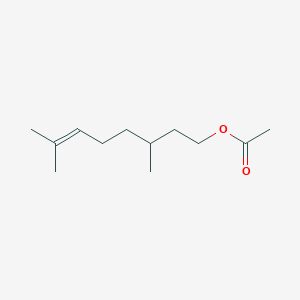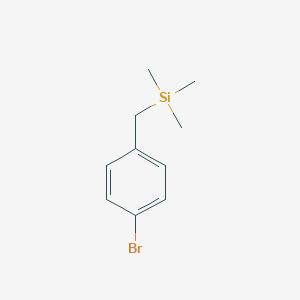
(4-Bromobenzyl)trimethylsilane
Übersicht
Beschreibung
“(4-Bromobenzyl)trimethylsilane” is an organosilicon compound with the chemical formula C10H15BrSi . It is used as a precursor for preparing a polymer bound fluoride labile benzhydryl linker . It has been used as a starting reagent during the synthesis of various organic compounds .
Synthesis Analysis
“(4-Bromobenzyl)trimethylsilane” has been used as a starting reagent in the synthesis of several compounds such as 2-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol and (E)-1-(4-bromophenyl)-4-phenylbut-3-en-2-ol .
Molecular Structure Analysis
The linear formula of “(4-Bromobenzyl)trimethylsilane” is BrC6H4CH20Si(CH3)3 . The InChI code is 1S/C10H15BrSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3 .
Chemical Reactions Analysis
“(4-Bromobenzyl)trimethylsilane” is an easily hydrolyzed compound, which can be affected by acids, bases, and oxidants, and can undergo a series of organic reactions .
Physical And Chemical Properties Analysis
“(4-Bromobenzyl)trimethylsilane” is a colorless to pale yellow liquid with a special smell . Its melting point is -17.8 °C and boiling point is 201 °C .
Wissenschaftliche Forschungsanwendungen
Application in Intermetal Dielectrics : Trimethylsilane-based PECVD processes, which utilize materials like trimethylsilane, are effective for depositing dielectric thin films. These films have applications in advanced device multilevel metal interconnection schemes, improving circuit performance (Loboda, 1999).
Photochemical Generation and Reactivity : The photoreactivity of (chloromethoxybenzyl)trimethylsilanes in alcohol/water mixtures has been studied for methoxy-substituted α,n-didehydrotoluenes (α,n-MeO-DHTs). This suggests applications in photochemical processes and potentially in material synthesis (Raviola et al., 2014).
Catalytic and Thermal 1,2-Rearrangement : (Alpha-mercaptobenzyl)trimethylsilane shows potential in catalytic and thermal rearrangement applications, particularly in self-catalyzing radical mechanisms (Zhang et al., 2009).
Synthesis of Fluorescent Compounds : The compound 1-Bromo-4-(2,2-diphenylvinyl)benzene, synthesized using (4-bromobenzyl)trimethylsilane, exhibits fluorescence properties, indicating applications in luminescent materials and sensors (Zuo-qi, 2015).
Synthesis of Polycyclic Aromatic Hydrocarbons : o-Bromobenzyl alcohol, closely related to (4-Bromobenzyl)trimethylsilane, is used as a novel annulating reagent for synthesizing polycyclic aromatic hydrocarbons, indicating applications in organic synthesis and pharmaceuticals (Iwasaki et al., 2015).
Biological Activity Studies : The derivatives of 4-bromobenzyl pendant arm(s) in cyclotriphosphazenes have been investigated for their antimicrobial activities, suggesting potential applications in antibacterial and antifungal treatments (Kuzey et al., 2020).
Nucleophilic Iododifluoromethylation of Aldehydes : A method involving (bromodifluoromethyl)trimethylsilane for the iododifluoromethylation of aromatic aldehydes has been described, indicating applications in organic synthesis and medicinal chemistry (Levin et al., 2015).
Gold-Catalyzed Oxidative Coupling Reactions : Aryltrimethylsilanes, including compounds similar to (4-Bromobenzyl)trimethylsilane, have been used in gold-catalyzed oxidative coupling reactions, suggesting applications in organic syntheses and the development of new catalytic methods (Brenzovich et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-bromophenyl)methyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBIYNREFRBEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407725 | |
| Record name | (4-Bromobenzyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromobenzyl)trimethylsilane | |
CAS RN |
17095-20-4 | |
| Record name | 1-Bromo-4-[(trimethylsilyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17095-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromobenzyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-BROMOBENZYL)TRIMETHYLSILANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



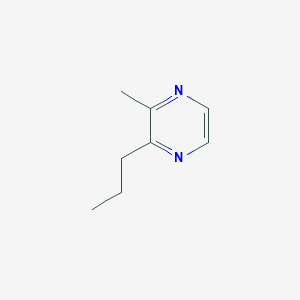
![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)
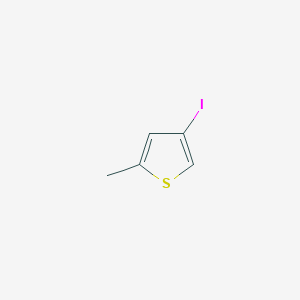
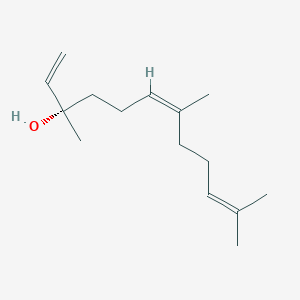
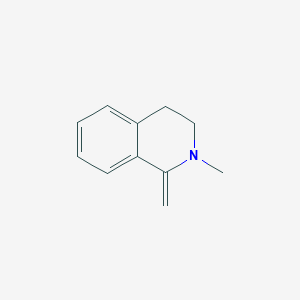
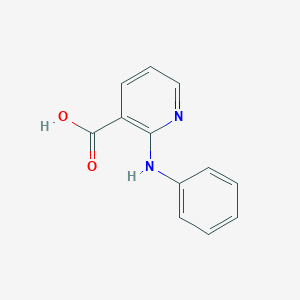
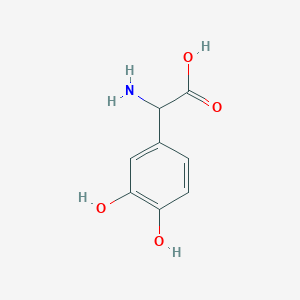
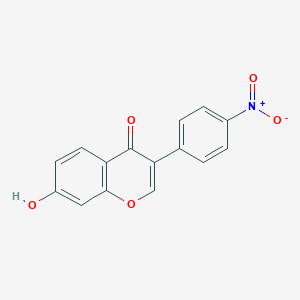
![[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B92593.png)
